molecular formula C21H28FNO2 B10764519 (1-(5-Fluoro-4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone-2,4,5,6,7-d5

(1-(5-Fluoro-4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone-2,4,5,6,7-d5

Cat. No.: B10764519
M. Wt: 350.5 g/mol
InChI Key: MDPXVRYUGDTVIS-FOZLTFMXSA-N
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Description

XLR11 N-(4-hydroxypentyl) metabolite-d5 is a stable-labeled internal standard of the primary urinary metabolite of XLR11, a synthetic cannabinoid. This compound is used primarily in forensic and research applications, particularly for the quantification of XLR11 N-(4-hydroxypentyl) metabolite by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of XLR11 N-(4-hydroxypentyl) metabolite-d5 involves the incorporation of deuterium atoms into the molecular structure. The general synthetic route includes the following steps:

Industrial Production Methods: Industrial production of XLR11 N-(4-hydroxypentyl) metabolite-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically formulated as a solution in methanol for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions: XLR11 N-(4-hydroxypentyl) metabolite-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

XLR11 N-(4-hydroxypentyl) metabolite-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of XLR11 N-(4-hydroxypentyl) metabolite-d5 involves its interaction with cannabinoid receptors. XLR11, the parent compound, is known to bind selectively to the peripheral cannabinoid receptor CB2 over the central cannabinoid receptor CB1. This selectivity is conferred by the tetramethylcyclopropyl group and the N-(5-fluoropentyl) chain. The metabolite is an expected phase 1 metabolite based on the known metabolism of similar compounds .

Comparison with Similar Compounds

Uniqueness: XLR11 N-(4-hydroxypentyl) metabolite-d5 is unique due to its stable-labeled deuterium atoms, which make it an ideal internal standard for analytical applications. Its specific structure and labeling provide accurate quantification and analysis in forensic and research settings .

Properties

Molecular Formula

C21H28FNO2

Molecular Weight

350.5 g/mol

IUPAC Name

[2,4,5,6,7-pentadeuterio-1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone

InChI

InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-8-14(24)12-22)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,19,24H,7-8,11-12H2,1-4H3/i5D,6D,9D,10D,13D

InChI Key

MDPXVRYUGDTVIS-FOZLTFMXSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(CF)O)[2H])C(=O)C3C(C3(C)C)(C)C)[2H])[2H]

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC(CF)O)C

Origin of Product

United States

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